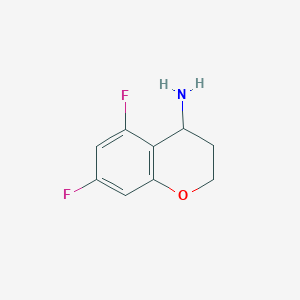

5,7-Difluorochroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGYMNXLPZADME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676389 | |

| Record name | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-87-4 | |

| Record name | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5,7-Difluorochroman-4-amine

An In-depth Technical Guide to 5,7-Difluorochroman-4-amine: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This compound is a fluorinated, chiral heterocyclic compound poised to be a valuable building block in modern medicinal chemistry. While its direct characterization in publicly available literature is sparse, its structural analogue, (R)-5,7-Difluorochroman-4-ol, is a critical intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB).[1] This guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, grounded in the known data of its precursors and fundamental chemical principles. We will detail robust synthetic routes, outline expected analytical signatures, and provide field-proven insights for researchers and drug development professionals seeking to leverage this promising scaffold.

Introduction: The Strategic Value of the 5,7-Difluorochroman Scaffold

The chroman-4-amine framework is a privileged structure in drug discovery. The strategic incorporation of two fluorine atoms onto the aromatic ring at positions 5 and 7 significantly modulates the electronic properties of the molecule. Fluorine's high electronegativity creates a powerful inductive effect, which can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.[2][3]

Replacing the 4-hydroxyl group of the well-characterized alcohol intermediate with a primary amine introduces a basic center, opening new avenues for salt formation and creating a key hydrogen bond donor/acceptor site. This transformation unlocks a distinct chemical space for structure-activity relationship (SAR) studies, making this compound a highly attractive, albeit under-characterized, intermediate for novel therapeutic agents.

Molecular Structure and Physicochemical Profile

Direct experimental data for this compound is not widely published. The following properties are calculated or predicted based on its structure and comparison with its alcohol precursor.

Chemical Structure and Identifiers

Caption: Chemical Structure of this compound

Predicted Physicochemical Data

The introduction of a primary amine in place of a hydroxyl group is expected to alter several key physicochemical parameters. The amine is more basic and will have different hydrogen bonding capabilities, affecting solubility and boiling point.[4][5]

| Property | Predicted/Calculated Value | Rationale & Causality |

| IUPAC Name | 5,7-Difluoro-2,3-dihydro-4H-chromen-4-amine | Standard nomenclature. |

| Molecular Formula | C₉H₉F₂NO | Calculated from structure. |

| Molecular Weight | 185.17 g/mol | Calculated from formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Aromatic amines are typically liquids or low-melting solids.[6] |

| Boiling Point | Lower than 5,7-Difluorochroman-4-ol | While primary amines form hydrogen bonds, they are weaker than the O-H---O bonds in alcohols, leading to a lower boiling point.[4] |

| Predicted pKa | ~8-9 | The electron-withdrawing fluorine atoms will decrease the basicity compared to a simple benzylic amine (pKa ~9-10), but it remains a basic compound. |

| Predicted XLogP3 | ~1.5 - 2.0 | The amine is slightly less polar than the alcohol, which may lead to a minor increase in lipophilicity compared to the alcohol precursor (XLogP3 ~1.78).[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The hydrophobic chroman core limits water solubility. The amine can act as a hydrogen bond acceptor with water, but the large nonpolar surface dominates.[7] It will be readily soluble in solvents like methanol, ethanol, and dichloromethane. |

Synthesis and Analytical Characterization

The most logical and efficient synthesis of this compound starts from the readily available ketone precursor, 5,7-Difluorochroman-4-one.[3][8]

Proposed Synthetic Workflow

Two primary, high-yielding synthetic strategies are proposed:

-

Direct Reductive Amination: A one-pot reaction combining the ketone with an ammonia source and a reducing agent. This method is efficient and atom-economical.

-

Two-Step Synthesis via the Alcohol: Reduction of the ketone to the alcohol intermediate, followed by conversion of the hydroxyl group to the amine. This route allows for the isolation and purification of the well-characterized alcohol.[2][9]

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocol: Reductive Amination

Scientific Rationale: Direct reductive amination is a robust and widely used transformation in medicinal chemistry for converting ketones to amines.[10] Using sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous as it is mild, selective for the intermediate iminium ion, and tolerant of a wide range of functional groups.

Materials & Reagents:

-

5,7-Difluorochroman-4-one (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Methanol (or Dichloromethane)

-

Glacial acetic acid (optional, as catalyst)

Step-by-Step Procedure:

-

To a solution of 5,7-Difluorochroman-4-one in methanol, add ammonium acetate.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine. A catalytic amount of acetic acid can be added to accelerate this step.

-

Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Causality: STAB is added after imine formation to selectively reduce the C=N bond without significantly reducing the starting ketone.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Signatures

Expertise Insight: The successful conversion of the ketone or alcohol to the primary amine will be clearly evident in both IR and NMR spectroscopy.

-

Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the strong C=O stretch (from the ketone, ~1680 cm⁻¹) or the broad O-H stretch (from the alcohol, ~3300 cm⁻¹). Key new signals for the primary amine will appear:

-

¹H NMR Spectroscopy:

-

The proton at the C4 position will shift significantly. In the amine, this CH-NH₂ proton will likely appear as a multiplet around δ 4.0-4.5 ppm.

-

A broad singlet corresponding to the two protons of the -NH₂ group will appear, typically between δ 1.5-3.0 ppm. The chemical shift of this peak is highly dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy:

-

The C4 carbon will shift upfield from the ketone (~δ 190 ppm) or alcohol (~δ 65-70 ppm) to a characteristic range for a carbon attached to an amine, typically δ 45-55 ppm.

-

-

Mass Spectrometry (Nitrogen Rule): The molecule contains one nitrogen atom. Therefore, its molecular ion peak (M⁺) in the mass spectrum will have an odd nominal mass (m/z = 185), which is a key diagnostic feature.[11]

Protocol for Physicochemical Property Determination: pKa

Trustworthiness: Potentiometric titration is a gold-standard, self-validating method for determining the pKa of a basic compound. The inflection point of the titration curve provides a direct and accurate measure of the equilibrium constant.

Materials & Reagents:

-

This compound (accurately weighed, ~10-20 mg)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Stir plate and magnetic stir bar

-

Burette (10 mL)

Step-by-Step Procedure:

-

Dissolve the accurately weighed sample of this compound in a known volume of deionized water (e.g., 50 mL). If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaᵃᵖᵖ).

-

Place the beaker on a stir plate, add the stir bar, and immerse the calibrated pH electrode into the solution.

-

Allow the initial pH reading to stabilize and record it.

-

Begin titrating with the standardized 0.1 M HCl solution, adding small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Vₑ). The pKa is the pH at the half-equivalence point (Vₑ/2).

-

Self-Validation: The quality of the data can be validated by examining the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound represents a strategic and valuable synthetic intermediate for drug discovery. Although direct experimental data is limited, its physicochemical properties can be reliably predicted through an understanding of its structure and comparison with its well-documented precursors. The presence of the difluorinated aromatic ring imparts unique electronic characteristics, while the primary amine at the 4-position provides a crucial site for derivatization and interaction with biological targets. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to synthesize, purify, and characterize this compound, enabling its effective use in the development of novel therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. Available at: [Link]

-

Apicule. (n.d.). 5,7-Difluorochroman-4-one (CAS No: 844648-22-2) API Intermediate Manufacturers. Apicule. Available at: [Link]

-

Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. Chemistry LibreTexts. Available at: [Link]

-

Unacademy. (n.d.). Aromatic Amines. Unacademy. Available at: [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Lumen Learning. Available at: [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. Available at: [Link]

-

Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Amines [unacademy.com]

- 6. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-amine (CAS Number: 1213103-28-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,7-Difluorochroman-4-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its structural similarity to key pharmacophores and its role as a precursor in the synthesis of advanced pharmaceutical agents underscore its importance. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven methodology for its synthesis from its alcohol precursor, and discusses its potential applications in drug discovery. The chroman scaffold, a privileged structure in medicinal chemistry, imparts unique conformational constraints and physicochemical properties, making its derivatives, such as the title compound, valuable building blocks for novel therapeutics.

Introduction: The Significance of the Fluorinated Chroman Scaffold

The chroman ring system is a recurring motif in a multitude of biologically active natural products and synthetic compounds. The incorporation of fluorine atoms into this scaffold, as seen in (R)-5,7-Difluorochroman-4-amine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These favorable modifications make fluorinated chromans highly sought-after intermediates in the development of new chemical entities. (R)-5,7-Difluorochroman-4-amine, with its chiral amine functionality, presents a key point for diversification and the introduction of pharmacophoric elements essential for therapeutic activity. Its immediate precursor, (R)-5,7-Difluorochroman-4-ol, is a well-documented intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1] This lineage highlights the pharmaceutical relevance of the (R)-5,7-difluorochroman backbone.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (R)-5,7-Difluorochroman-4-amine is crucial for its effective use in synthesis and drug design. The following table summarizes key known and predicted properties.

| Property | Value | Source |

| CAS Number | 1213103-28-6 | N/A |

| Molecular Formula | C₉H₁₀F₂NO | N/A |

| Molecular Weight | 185.18 g/mol | N/A |

| Appearance | Predicted: Off-white to pale yellow solid | N/A |

| Boiling Point | Predicted: ~250-270 °C at 760 mmHg | N/A |

| Melting Point | Not available | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | N/A |

| pKa (of the amine) | Predicted: ~8.5-9.5 | N/A |

Synthesis and Mechanism

The synthesis of (R)-5,7-Difluorochroman-4-amine is most logically achieved from its corresponding alcohol, (R)-5,7-Difluorochroman-4-ol, via a stereospecific conversion. The following protocol describes a robust and widely applicable two-step process involving a Mitsunobu reaction followed by a Staudinger reduction. This sequence is known to proceed with a net inversion of stereochemistry at the chiral center.

Synthesis of the Precursor: (R)-5,7-Difluorochroman-4-ol

The synthesis of the chiral alcohol precursor is a critical first step. It is typically prepared by the asymmetric reduction of 5,7-difluorochroman-4-one.[2]

Experimental Protocol 1: Asymmetric Reduction of 5,7-Difluorochroman-4-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq.) in THF, maintaining the temperature below 10 °C.

-

Substrate Addition: Prepare a solution of 5,7-difluorochroman-4-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Slowly and carefully add methanol to the reaction mixture at 0-5 °C to quench the excess borane.

-

Workup: Concentrate the mixture under reduced pressure. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford (R)-5,7-Difluorochroman-4-ol.

Stereospecific Conversion to (R)-5,7-Difluorochroman-4-amine

The conversion of the chiral alcohol to the chiral amine with inversion of stereochemistry is a key transformation. The Mitsunobu reaction, followed by a Staudinger reduction, provides a reliable pathway.

Experimental Protocol 2: Synthesis of (R)-5,7-Difluorochroman-4-amine

Step 1: Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA)

-

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-5,7-Difluorochroman-4-ol (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Azide Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Maintain the temperature below 5 °C. A color change and/or the formation of a precipitate is typically observed.

-

DPPA Addition: After stirring for 15-30 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product, (S)-4-azido-5,7-difluorochroman, can be purified by column chromatography or taken directly to the next step.

Step 2: Staudinger Reduction of the Azide

-

Reaction Setup: Dissolve the crude (S)-4-azido-5,7-difluorochroman from the previous step in a mixture of THF and water.

-

Reduction: Add triphenylphosphine (1.2 eq.) to the solution. The mixture is typically stirred at room temperature until the evolution of nitrogen gas ceases. The reaction can be gently heated to ensure completion.

-

Hydrolysis: The intermediate iminophosphorane is hydrolyzed by the water present in the solvent system. Stirring is continued for several hours or overnight.

-

Workup: Acidify the reaction mixture with aqueous HCl. Wash the aqueous layer with diethyl ether or ethyl acetate to remove triphenylphosphine oxide. Basify the aqueous layer with NaOH to a pH > 10.

-

Extraction: Extract the product with ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-5,7-Difluorochroman-4-amine. Further purification can be achieved by column chromatography or crystallization.

Mechanistic Rationale

The choice of the Mitsunobu-Staudinger sequence is deliberate to ensure stereochemical control. The Mitsunobu reaction proceeds via an SN2 mechanism, where the incoming nucleophile (in this case, the azide) attacks the carbon atom bearing the activated hydroxyl group, leading to an inversion of configuration. The subsequent Staudinger reduction of the azide to the amine occurs without affecting the chiral center, thus preserving the inverted stereochemistry.

Caption: Synthetic pathway to (R)-5,7-Difluorochroman-4-amine.

Analytical Characterization (Predicted)

Due to the limited availability of published spectral data for (R)-5,7-Difluorochroman-4-amine, the following characterization data is predicted based on its chemical structure and known spectral data of similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-6.5 (m, 2H, Ar-H)

-

δ 4.5-4.2 (m, 2H, -O-CH₂-)

-

δ 4.1-3.9 (m, 1H, -CH-NH₂)

-

δ 2.5-2.2 (m, 2H, -CH₂-CH-)

-

δ 1.8-1.5 (br s, 2H, -NH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 160-155 (dd, J = 245, 12 Hz, C-F)

-

δ 140-135 (dd, J = 250, 13 Hz, C-F)

-

δ 115-110 (m, Ar-C)

-

δ 100-95 (m, Ar-C)

-

δ 65-60 (-O-CH₂-)

-

δ 55-50 (-CH-NH₂)

-

δ 35-30 (-CH₂-CH-)

-

-

Mass Spectrometry (ESI+):

-

m/z 186.08 [M+H]⁺

-

Applications in Drug Discovery

The primary utility of (R)-5,7-Difluorochroman-4-amine lies in its role as a versatile chiral building block. The primary amine serves as a nucleophilic handle for the introduction of a wide array of functional groups and molecular scaffolds.

-

Synthesis of Tegoprazan Analogues: As an analogue of a key Tegoprazan intermediate, this compound is ideally suited for the synthesis of novel P-CABs with potentially improved pharmacokinetic or pharmacodynamic profiles.

-

Scaffold for Library Synthesis: The chroman-amine core can be readily derivatized to generate libraries of novel compounds for high-throughput screening against various biological targets.

-

Development of CNS-Active Agents: The chroman scaffold is present in several compounds with activity in the central nervous system. The specific stereochemistry and fluorine substitution pattern of (R)-5,7-Difluorochroman-4-amine may offer advantages in designing new CNS drug candidates.

Caption: Applications of (R)-5,7-Difluorochroman-4-amine.

Conclusion

(R)-5,7-Difluorochroman-4-amine represents a valuable and underutilized chiral building block in medicinal chemistry. While not a final drug product itself, its strategic importance as a synthetic intermediate is clear. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear path for its preparation. The unique combination of a rigid chroman scaffold, stereodefined amine functionality, and strategic fluorination positions this compound as a powerful tool for the synthesis of next-generation therapeutic agents. Further exploration of its utility in diverse drug discovery programs is warranted and holds considerable promise.

References

Sources

An In-Depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluorochroman-4-amine hydrochloride (CAS 1392211-80-1) is a fluorinated heterocyclic amine that has garnered significant interest as a versatile building block in medicinal chemistry. Its structural relationship to key intermediates in the synthesis of novel therapeutic agents, most notably the new generation of potassium-competitive acid blockers (P-CABs), underscores its importance. The strategic incorporation of fluorine atoms into the chroman scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and applications of this compound hydrochloride, with a particular focus on its role in the synthesis of Tegoprazan analogues.

Introduction: The Emerging Role of Fluorinated Chromanamines in Drug Discovery

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this scaffold, as seen in this compound hydrochloride, offers a powerful tool for modulating molecular properties. Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence conformational preferences, and block sites of metabolism, often leading to improved pharmacokinetic and pharmacodynamic profiles.

The primary driver for the heightened interest in this compound is its close structural analogy to (R)-5,7-difluorochroman-4-ol, a pivotal intermediate in the synthesis of Tegoprazan.[1][2] Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1] This connection firmly places this compound hydrochloride as a valuable starting material for the synthesis of novel P-CABs and other potential therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in synthesis and drug design. While experimental data for this specific salt is not extensively published, the properties can be inferred from data on its precursors and related analogues, as well as computational predictions.

| Property | Value/Prediction | Source |

| CAS Number | 1392211-80-1 | - |

| Molecular Formula | C₉H₁₀BrClFNO | - |

| Molecular Weight | 221.64 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water, methanol (predicted) | [3] |

| pKa (amine) | ~8-9 (predicted) | - |

| LogP (for free base) | 1.9 (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Note: Some of the physicochemical properties are predicted and should be confirmed experimentally.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the construction of the 5,7-difluorochroman-4-one core. This ketone is then converted to the corresponding amine, which is subsequently salified to yield the hydrochloride salt.

Synthesis of the Key Intermediate: 5,7-Difluorochroman-4-one

The synthesis of 5,7-difluorochroman-4-one is a critical first step. A common and effective method involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenoxypropionic acid.[4]

Caption: Synthesis of the key precursor, 5,7-Difluorochroman-4-one.

Experimental Protocol: Synthesis of 5,7-Difluorochroman-4-one

-

Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propionic acid. To a solution of 3,5-difluorophenol and a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., acetone), add 3-bromopropionic acid. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. After cooling, acidify the mixture and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield 3-(3,5-difluorophenoxy)propionic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation. Add 3-(3,5-difluorophenoxy)propionic acid to a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent. Heat the mixture to promote cyclization. After the reaction is complete, quench the reaction by pouring it onto ice. Extract the product, 5,7-difluorochroman-4-one, with an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization.[4]

Conversion to this compound Hydrochloride

The conversion of 5,7-difluorochroman-4-one to the target amine can be achieved through reductive amination. This is a robust and widely used method for the synthesis of amines from ketones.

Caption: Conversion of the ketone to the final hydrochloride salt.

Experimental Protocol: Reductive Amination of 5,7-Difluorochroman-4-one

-

Step 1: Imine/Oxime Formation. Dissolve 5,7-difluorochroman-4-one in a suitable solvent such as methanol or ethanol. Add an amine source, typically ammonium acetate or hydroxylamine hydrochloride, and a mild acid catalyst if necessary. Stir the reaction at room temperature or with gentle heating to form the intermediate imine or oxime.

-

Step 2: Reduction. To the solution containing the imine or oxime, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Monitor the reaction by TLC.

-

Step 3: Work-up and Isolation of the Free Base. Once the reaction is complete, quench any remaining reducing agent by the careful addition of an aqueous acid solution. Basify the mixture with an aqueous base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers and concentrate under reduced pressure.

-

Step 4: Hydrochloride Salt Formation. Dissolve the crude this compound free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of this compound hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the chroman ring, and the methine proton at the 4-position. The coupling of these protons with the adjacent fluorine atoms will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The signals for the aliphatic carbons of the chroman ring will also be present.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms at the 5 and 7 positions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The mass spectrum will show the molecular ion peak corresponding to the free base, [M+H]⁺. The fragmentation pattern can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound hydrochloride. Due to the basic nature of the amine, a reversed-phase method with an acidic mobile phase is generally suitable.

Representative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile and water containing an acidic modifier such as 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

For quantitative analysis of the amine, pre-column derivatization with a chromophoric or fluorophoric reagent like dansyl chloride or o-phthalaldehyde (OPA) can be employed to enhance sensitivity and selectivity.[5]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound hydrochloride is as a key building block in the synthesis of novel drug candidates. Its structural features make it particularly valuable for the development of analogues of Tegoprazan and other compounds targeting the H⁺/K⁺-ATPase.

Caption: Logical workflow for the use of the title compound in drug discovery.

The amine functionality provides a convenient handle for coupling with other molecular fragments, typically through amide bond formation or nucleophilic aromatic substitution reactions. By systematically varying the substituents on the benzimidazole or other heterocyclic core that it is coupled to, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds. The presence of the two fluorine atoms is expected to enhance metabolic stability and may also contribute to improved binding affinity at the target protein.

Safety and Handling

This compound hydrochloride should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and its strategic structural features, particularly the presence of two fluorine atoms on the chroman core, make it an attractive starting point for the development of novel therapeutic agents. The established link to the synthesis of Tegoprazan highlights its potential in the discovery of new potassium-competitive acid blockers. This in-depth technical guide provides the necessary information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

-

Tegoprazan | New Drug Approvals. (2021, September 6). New Drug Approvals. Retrieved February 13, 2026, from [Link]

Sources

Strategic Engineering of Fluorinated Chroman Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for tocopherols (Vitamin E), flavonoids, and diverse synthetic therapeutics.[1] However, the native scaffold often suffers from rapid metabolic oxidation and suboptimal membrane permeability.

This guide addresses the strategic incorporation of fluorine into the chroman architecture. Fluorination utilizes the high electronegativity (4.0 Pauling scale) and the strength of the C-F bond (~110 kcal/mol) to modulate pKa, block metabolic soft spots (specifically CYP450 oxidation), and enhance lipophilicity without significant steric perturbation. This document analyzes the structure-activity relationships (SAR), specific therapeutic applications in oncology and virology, and provides validated protocols for biological evaluation.

Part 1: The Medicinal Chemistry of Fluorination

The "Fluorine Effect" on the Chroman Scaffold

Replacing hydrogen with fluorine or a trifluoromethyl group (-CF

-

Metabolic Blockade (C6 & C8 Positions): The C6 and C8 positions of the chroman ring are electron-rich and prone to oxidative metabolism. Fluorine substitution at these sites effectively blocks hydroxylation, extending the half-life (

) of the compound in vivo. -

Lipophilicity Modulation: The introduction of a -CF

group, particularly at the C2 or C4 position, significantly increases -

Conformational Locking: The gauche effect induced by fluorine can lock the chroman ring into specific conformations, reducing the entropic penalty upon binding to enzyme active sites (e.g., Aromatase or SIRT2).

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic impact of fluorination at specific positions on the chroman-4-one core.

Figure 1: Strategic impact of fluorination sites on the chroman-4-one scaffold. C6/C8 substitutions target metabolic stability, while C2/C3 modifications drive pharmacokinetics and binding affinity.

Part 2: Therapeutic Applications & Case Studies

Oncology: Aromatase Inhibition in Breast Cancer

Aromatase (CYP19A1) is the rate-limiting enzyme in estrogen biosynthesis.[2] Steroidal inhibitors (e.g., Exemestane) are effective but can have androgenic side effects. Fluorinated chromanones offer a non-steroidal alternative.

-

Key Compound: 6-fluoro-3-(pyridin-3-yl)chroman-4-one.[2]

-

Mechanism: The pyridine nitrogen coordinates with the heme iron of aromatase, while the chroman core mimics the steroid backbone. The C6-fluorine is critical; it prevents metabolic degradation of the ring, resulting in an IC

of 0.8 µM , a 36-fold increase in potency compared to the non-fluorinated parent molecule [1].

Virology: Anti-Influenza Activity

Fluorinated flavanones (2-arylchroman-4-ones) have shown efficacy against Influenza A (H1N1).[3][4][5]

-

Key Compound: 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one.[3][5]

-

Mechanism: This "tri-fluorinated" architecture combines metabolic stability (C6, C8) with high lipophilicity (C2-CF

phenyl). -

Performance: It exhibits an IC

of 6 µM with a Selectivity Index (SI) of 150, indicating high potency with low cytotoxicity to normal MDCK cells [2].[3]

Part 3: Experimental Protocols

Protocol A: Fluorescence-Based Aromatase Inhibition Assay

Rationale: Traditional radiometric assays are hazardous. This fluorescence method uses a recombinant enzyme and a fluorogenic substrate (Dibenzylfluorescein), providing a direct readout of enzymatic turnover.

Materials:

-

Recombinant Human Aromatase (CYP19A1).

-

Substrate: Dibenzylfluorescein (DBF).

-

Positive Control: Letrozole.

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 100 mM KCl, 1 mM EDTA.

-

Cofactor: NADPH regenerating system.

Workflow:

-

Preparation: Dissolve fluorinated chroman derivatives in DMSO. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

-

Incubation: Mix 4 µL of inhibitor (varying concentrations) with 96 µL of Enzyme/Buffer mix. Incubate at 37°C for 10 minutes to allow pre-equilibrium binding.

-

Initiation: Add 100 µL of Cofactor/Substrate mix (200 µM NADPH, 0.4 µM DBF).

-

Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 485/530 nm .

-

Validation: Calculate the slope of the linear phase. The IC

is derived from the dose-response curve of the reaction rates. Self-Check: If the background fluorescence of the compound is high (common with some chromones), use a "compound only" blank.

Protocol B: Evaluation of Mitochondrial-Mediated Apoptosis (ROS Assay)

Rationale: Many fluorinated chromans exert anticancer effects by triggering Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial membrane potential (

Materials:

-

Cell Line: MCF-7 (Breast Cancer) or A549 (Lung Cancer).[6]

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

-

Instrument: Flow Cytometer (FITC channel).

Workflow:

-

Seeding: Seed cells at

cells/well in 6-well plates. Incubate 24h. -

Treatment: Treat with IC

concentration of the fluorinated chroman for 12h, 24h, and 48h. Include a generic chroman control to verify the "fluorine effect." -

Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.

-

Analysis: Harvest cells and analyze via flow cytometry. DCFH-DA is non-fluorescent but is oxidized by intracellular ROS to fluorescent DCF.

-

Data Interpretation: A rightward shift in the histogram peak indicates increased oxidative stress.

Visualization: Mechanism of Action (MoA) Pathway

The following diagram details the intracellular cascade triggered by cytotoxic fluorinated chromans.

Figure 2: Signal transduction pathway for chroman-induced apoptosis. The lipophilic nature of fluorinated derivatives facilitates mitochondrial targeting, triggering the intrinsic apoptotic pathway.

Part 4: Data Analysis & Comparative Potency

The table below summarizes the impact of fluorine substitution on biological activity across different targets, highlighting the superiority of fluorinated analogs over their hydrogenated counterparts.

| Compound Class | Substitution (R) | Target | IC | Outcome | Ref |

| Isoflavanone | H (Parent) | Aromatase | 29.0 µM | Weak Inhibition | [1] |

| Isoflavanone | 6-Fluoro | Aromatase | 0.8 µM | 36x Potency Increase | [1] |

| Chroman-4-one | 4-phenyl (H) | Influenza A | >100 µM | Inactive | [2] |

| Chroman-4-one | 6,8-difluoro + 4-CF | Influenza A | 6.0 µM | High Potency (SI=150) | [2] |

| Coumarin | 4-Methyl | Antioxidant | Moderate | Standard Activity | [3] |

| Coumarin | 4-Trifluoromethyl | Antioxidant | High | Enhanced Radical Scavenging | [3] |

Technical Insight: The data consistently demonstrates that C6-fluorination is the "sweet spot" for enzymatic inhibition in the chroman series, likely due to the prevention of metabolic deactivation at this electron-rich site.

References

-

Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

-

Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Source: Molecular Diversity (via PubMed). URL:[Link]

-

Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Source: MDPI (Molecules). URL:[Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms. Source: International Journal of Molecular Sciences (via PMC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 5,7-Difluorochroman-4-amine Interactions with the Gastric Proton Pump

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 5,7-Difluorochroman-4-amine, a novel fluorinated ligand, with its putative biological target, the human gastric proton pump (H⁺,K⁺-ATPase). As a derivative of a key intermediate in the synthesis of the K⁺-competitive acid blocker (P-CAB) Tegoprazan, this compound holds significant therapeutic potential. This document details a rigorous computational methodology, from target identification and system preparation to molecular docking and all-atom molecular dynamics simulations. Each protocol is presented as a self-validating system, emphasizing the causal reasoning behind critical experimental choices to ensure scientific integrity and reproducibility. The objective is to equip researchers with a robust framework to predict binding modes, characterize molecular interactions, and assess complex stability, thereby accelerating the rational design of next-generation acid suppressants.

Introduction and Strategic Rationale

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[2] this compound emerges from this promising chemical space. While not extensively characterized, its structural precursors, such as (R)-5,7-Difluorochroman-4-ol, are pivotal intermediates in the synthesis of Tegoprazan, a potent inhibitor of the gastric H⁺,K⁺-ATPase.[3][4]

The gastric H⁺,K⁺-ATPase, or proton pump, is the enzyme directly responsible for the acidification of the stomach and is the primary therapeutic target for treating acid-related diseases.[5][6] Potassium-competitive acid blockers (P-CABs) represent a major class of inhibitors that bind to the enzyme in a K⁺-competitive manner, offering rapid and potent acid suppression.[2] Given the shared lineage, it is a scientifically grounded hypothesis that this compound interacts with the luminal ion-binding vestibule of the H⁺,K⁺-ATPase.

This guide outlines a complete in silico strategy to investigate this hypothesis, providing a blueprint for generating actionable data for drug discovery programs.

Sources

- 1. 5uau - Structure of human PYCR-1 complexed with proline - Summary - Protein Data Bank Japan [pdbj.org]

- 2. researchgate.net [researchgate.net]

- 3. A single K+-binding site in the crystal structure of the gastric proton pump | eLife [elifesciences.org]

- 4. A single K+-binding site in the crystal structure of the gastric proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5,7-Difluorochroman-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluorochroman-4-amine represents a key heterocyclic scaffold of significant interest in medicinal chemistry. As a fluorinated derivative of chroman-4-amine, it possesses structural alerts that suggest potential utility as a versatile intermediate in the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms is known to modulate physicochemical properties such as lipophilicity and metabolic stability, making a thorough characterization of this compound essential for its application in drug discovery pipelines.[1]

This guide addresses the notable absence of publicly available empirical data for this compound. Rather than a simple data sheet, this document serves as a comprehensive, field-proven framework for research scientists. It details the foundational principles and authoritative experimental protocols necessary to generate a robust solubility and stability data package from first principles, ensuring compliance with rigorous industry and regulatory standards.

Introduction: The Strategic Value of Fluorinated Chromanamines

The chroman-4-one scaffold and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[2] The introduction of an amine at the 4-position creates a chiral center and a basic handle for further chemical elaboration, while fluorine substitution on the aromatic ring can profoundly influence molecular properties. Specifically, fluorine can enhance binding affinity, block metabolic oxidation, and alter pKa, thereby improving a compound's overall drug-like characteristics.[1][3][4]

Solubility Profiling: From High-Throughput Screening to Thermodynamic Certainty

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems. Low aqueous solubility can severely hamper in vitro assay reliability and is a leading cause of poor bioavailability in preclinical studies. Therefore, a multi-faceted approach to solubility assessment is required, distinguishing between early-stage kinetic measurements and definitive thermodynamic values.

The Duality of Solubility: Kinetic vs. Thermodynamic Data

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium. It is a high-throughput assessment suitable for ranking large numbers of compounds in early discovery phases.[6][7] However, it can overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature.[6] This "shake-flask" method is the gold standard and is essential for lead optimization and pre-formulation development.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of this compound. The causality is clear: by ensuring an excess of solid is present over a prolonged incubation, we guarantee that a true equilibrium is reached between the dissolved and solid states.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing relevant aqueous buffers (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline) and process-relevant organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 to 48 hours. This extended time is crucial to allow for the dissolution/re-precipitation process to reach a true equilibrium.

-

Sample Clarification: After incubation, allow the vials to stand, permitting the excess solid to settle. Carefully collect the supernatant. To remove any remaining microscopic particles, which would artificially inflate the measured concentration, centrifuge the supernatant at high speed (e.g., >14,000 rpm) and/or filter it through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clarified supernatant into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a multi-point calibration curve prepared from a known stock solution.

-

Solid-State Analysis (Self-Validating Step): Recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical trustworthiness check to confirm that the compound has not changed its crystalline form or converted to a different salt or solvate during the experiment.

Data Presentation: Solubility Profile of this compound

All quantitative solubility data should be summarized for clear interpretation and comparison.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 5.0 | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | N/A | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | N/A | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | N/A | 25 | [Experimental Value] | [Calculated Value] |

Visualization: Solubility Assessment Workflow

This diagram outlines the logical flow for characterizing the solubility of a new chemical entity.

Caption: Workflow for solubility testing from early to late-stage discovery.

Stability Profile and Forced Degradation

Understanding a compound's intrinsic stability is paramount for defining storage conditions, re-test periods, and predicting potential degradation pathways. The International Council for Harmonisation (ICH) provides a clear framework for this assessment.[9][10][11] Forced degradation (or stress testing) is the cornerstone of this process. Its purpose is to intentionally degrade the molecule under harsh conditions to identify likely degradation products and to develop a "stability-indicating" analytical method capable of separating these degradants from the parent compound.[12]

The Principle of Forced Degradation

The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradants that would not be observed under normal storage conditions. This process is fundamental for validating that your analytical method is specific and fit for purpose.

Experimental Protocol: Forced Degradation Study

This protocol subjects this compound to five key stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and hold at room temperature. Causality Note: Amine-containing compounds can be sensitive to base, so milder conditions are often used initially.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and hold at room temperature.

-

Thermal Degradation: Heat the stock solution at 60-80°C. Also, test the solid compound in a dry oven at the same temperature.

-

Photostability: Expose the solid compound and a solution to controlled UV and visible light as specified in ICH guideline Q1B.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analytical Detection: Analyze all samples by a high-resolution LC-MS/MS method. The goal is to develop a chromatographic gradient that achieves baseline separation of the parent peak from all major degradation products.

-

Mass Balance: The sum of the peak area of the parent compound and all degradation products should be close to the initial peak area of the parent compound. A good mass balance (>95%) provides confidence that all significant degradants are being detected.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Time (h) | Parent Remaining (%) | No. of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 60°C | 24 | [Value] | [Value] | [Value] |

| 0.1 M NaOH, RT | 8 | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT | 24 | [Value] | [Value] | [Value] |

| Thermal (Solid, 80°C) | 48 | [Value] | [Value] | [Value] |

| Photolytic (ICH Q1B) | - | [Value] | [Value] | [Value] |

Visualization: Stability Testing and Method Validation Workflow

This diagram shows the logical connection between forced degradation and formal stability studies.

Caption: Workflow from forced degradation to formal ICH stability study.

Conclusion

While direct empirical data for this compound is not currently in the public domain, its structural significance warrants a thorough physicochemical characterization. This guide provides the strategic framework and detailed, authoritative protocols for any research and development team to generate a comprehensive solubility and stability data package. By following these self-validating systems for thermodynamic solubility and forced degradation, scientists can build the foundational knowledge required to confidently assess the viability of this compound and advance it within the drug development lifecycle. The principles and methodologies described herein represent the gold standard in the pharmaceutical industry for ensuring data integrity, scientific rigor, and regulatory readiness.

References

- Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/exploring-the-chemical-properties-and-applications-of-r-5-7-difluorochroman-4-ol_dax651.html]

- (R)-5,7-Difluorochroman-4-ol | 1270294-05-7. BenchChem. [URL: https://www.benchchem.com/product/bcp231338]

- 5,7-difluorochroman-4-one | 844648-22-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82729578.htm]

- Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7. Smolecule. [URL: https://www.smolecule.com/cas-1270294-05-7.html]

- (R)-5,7-Difluorochroman-4-ol solubility and stability data. BenchChem. [URL: https://www.benchchem.

- Structure Determination of Tegoprazan Polymorphs. MDPI. [URL: https://www.mdpi.com/2673-862X/3/3/30]

- Application Note: Derivatization of (R)-5,7-Difluorochroman-4-ol for Biological Screening Libraries. BenchChem. [URL: https://www.benchchem.com/application-notes/derivatization-r-5-7-difluorochroman-4-ol-biological-screening-libraries]

- A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol. ResearchGate. [URL: https://www.researchgate.

- Shake-Flask Aqueous Solubility Assay. Enamine. [URL: https://enamine.net/services/admet/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- ADME Solubility Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme-assays/physiochemical-property-testing/solubility-testing/]

- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [URL: https://www.inventivapharma.

- ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_Q1A%28R2%29_Guideline_2003_08_25.pdf]

- Fluorinated 2-arylchroman-4-ones and their derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38153637/]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-14egnr57z5g4/v1]

- Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [URL: https://forcetechnology.com/da/services/emissioner-og-dannelse-af-nedbrydningsprodukter-i-aminbaserede-co2-fangstanlaeg/download-whitepaper]

- IUPAC-NIST Solubility Data Series. 96. Amines with Water. AIP Publishing. [URL: https://pubs.aip.

- On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c758503297a3a65f7c1300]

- Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [URL: https://www.researchgate.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6890]

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1-guideline-stability-testing-drug-substances-and-drug-products-step-2_en.pdf]

- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO.

- Mn Complex of a Fluorinated CDTA-Derivative: Stability, Inertness, and Paramagnetic Properties. ResearchGate. [URL: https://www.researchgate.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]

- The Stability of UV-Defluorination-Driven Crosslinked Carbon Nanotubes. MDPI. [URL: https://www.mdpi.com/2079-4991/14/9/840]

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873390/]

- Q1 Stability Testing of Drug Substances and Drug Products. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1-stability-testing-drug-substances-and-drug-products]

- Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [URL: https://www.research.ed.ac.uk/en/publications/degradation-of-amine-based-solvents-in-co2-capture-process-by-c]

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q1_Guideline_draft_2025_0411.pdf]

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38250269/]

- (S)-Chroman-4-amine hydrochloride. Alchem Pharmtech. [URL: https://www.alchempharmtech.com/products/cas-1035093-81-2]

- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25743215/]

- (4R)-chroman-4-amine. Mol-Instincts. [URL: https://www.molinstincts.com/sdf-2/4R-chroman-4-amine-CAS-188198-38-1.html]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 5,7-Difluorochroman-4-one Precursor

Executive Summary

The 5,7-difluorochroman-4-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for potassium-competitive acid blockers (P-CABs), kinase inhibitors, and advanced agrochemicals. Its specific fluorination pattern imparts metabolic stability and unique electronic properties to the aromatic ring.

This guide details a robust, scalable two-step protocol for synthesizing this scaffold starting from commercially available 3,5-difluorophenol . Unlike traditional routes that rely on viscous Polyphosphoric Acid (PPA) or hazardous Aluminum Chloride (AlCl₃) melts, this protocol emphasizes the use of Eaton’s Reagent for the cyclization step. This modification offers superior thermal control, cleaner impurity profiles, and easier work-up procedures suitable for scale-up from gram to kilogram quantities.

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent symmetry of the starting material, 3,5-difluorophenol. Because both ortho-positions (relative to the hydroxyl) are chemically equivalent, the regioselectivity of the cyclization is naturally directed to the desired 5,7-difluoro substitution pattern without requiring blocking groups.

Strategic Pathway

-

Precursor Assembly: O-alkylation of 3,5-difluorophenol with 3-chloropropanoic acid under basic conditions to yield 3-(3,5-difluorophenoxy)propanoic acid .

-

Intramolecular Cyclization: Friedel-Crafts acylation of the carboxylic acid precursor using Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) to close the ring.

Figure 1: Retrosynthetic logic leveraging the symmetry of 3,5-difluorophenol to ensure regiochemical purity.

Protocol Phase I: Synthesis of the Precursor

Target: 3-(3,5-difluorophenoxy)propanoic acid Scale: 100 g Input (Scalable to kg)

The O-alkylation of electron-deficient phenols (like 3,5-difluorophenol) can be sluggish. We utilize a concentrated alkaline medium to ensure phenoxide generation and drive the displacement of the alkyl chloride.

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 3,5-Difluorophenol | 1.0 | Starting Material |

| 3-Chloropropanoic acid | 1.2 | Alkylating Agent |

| NaOH (35% aq. solution) | 2.5 | Base |

| Water | 5 Vol | Solvent |

| HCl (conc.) | As req. | Acidification |

Step-by-Step Methodology

-

Phenoxide Formation:

-

In a 3-neck round-bottom flask equipped with a reflux condenser and internal temperature probe, charge 3,5-difluorophenol (1.0 equiv) and Water (3 Vol).

-

Slowly add 35% NaOH (2.5 equiv) while maintaining the internal temperature < 40°C.

-

Mechanism Note: The solution will turn homogenous as the sodium phenoxide forms. Ensure pH > 12.

-

-

Alkylation:

-

Add 3-chloropropanoic acid (1.2 equiv) slowly.

-

Heat the reaction mixture to reflux (approx. 100°C) .

-

Maintain reflux for 4–6 hours . Monitor by HPLC for the consumption of phenol.

-

Critical Control: If reaction stalls (>5% phenol remaining), add an additional 0.2 equiv of 3-chloropropanoic acid and 0.4 equiv NaOH.

-

-

Work-up & Isolation:

-

Cool the mixture to 20°C.

-

Acidify the mixture dropwise with conc. HCl to pH 1–2. The product will precipitate as a white to off-white solid.

-

Stir the slurry at 0–5°C for 1 hour to maximize yield.

-

Filter the solid and wash with cold water (2 x 1 Vol) to remove residual salts.

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol Phase II: Cyclization to 5,7-Difluorochroman-4-one

Target: 5,7-difluorochroman-4-one Reagent System: Eaton’s Reagent (P₂O₅ / MsOH)

Standard industrial protocols often use Thionyl Chloride followed by AlCl₃. While effective, this generates stoichiometric aluminum waste and corrosive gases. Eaton’s Reagent acts as both solvent and Lewis acid catalyst, performing the dehydration and cyclization in one pot with significantly improved safety profiles.

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Precursor Acid (from Phase I) | 1.0 | Substrate |

| Eaton's Reagent | 4–6 Vol | Catalyst/Solvent |

| Ice/Water | 10 Vol | Quench |

| Ethyl Acetate | As req. | Extraction |

Step-by-Step Methodology

-

Reaction Setup:

-

Ensure all glassware is dry. Moisture deactivates the reagent.

-

Charge Eaton's Reagent (4 Vol) into the reactor.

-

Heat the reagent to 40°C .

-

-

Addition (The "Portion-Wise" Rule):

-

Add the Precursor Acid solid portion-wise over 30–60 minutes.

-

Safety Note: This reaction is exothermic.[3] Monitor internal temperature; do not exceed 50°C during addition to prevent polymerization (tar formation).

-

-

Cyclization:

-

Once addition is complete, ramp temperature to 60–70°C .

-

Stir for 2–3 hours .

-

Endpoint: Monitor by HPLC. The disappearance of the acid peak is usually rapid.

-

-

Quench & Isolation:

-

Cool the reaction mass to 20°C.

-

Slowly pour the reaction mixture into a stirred slurry of Ice/Water (10 Vol).

-

Caution: The hydrolysis of excess P₂O₅ is exothermic. Maintain quench temperature < 25°C.

-

Extract the aqueous slurry with Ethyl Acetate (2 x 5 Vol).

-

Wash the combined organic layers with Sat.[6] NaHCO₃ (to remove acidic impurities) and Brine.[6]

-

Concentrate under reduced pressure to yield the crude chromanone.

-

-

Purification (Recrystallization):

-

Recrystallize the crude solid from Heptane/IPA (9:1) or Hexanes .

-

Cool to 0°C, filter, and dry.

-

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.

Process Workflow & Controls

The following diagram illustrates the critical decision points and controls for the scale-up process.

Figure 2: End-to-end process workflow with integrated Quality Control (QC) checkpoints.

Analytical Specifications

To ensure the integrity of the synthesized material, the following analytical parameters should be met.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | ≥ 98.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity | Conforms to structure | ¹H-NMR (400 MHz, CDCl₃) |

| Melting Point | 58–62°C (Lit. varies by polymorph) | DSC or Capillary |

| Residual Solvent | < 5000 ppm (EtOAc/Heptane) | GC-HS |

¹H-NMR Diagnostic Signals (CDCl₃):

-

δ 6.4–6.5 ppm (m, 2H): Aromatic protons (H-6, H-8). Note the splitting pattern due to F-coupling.

-

δ 4.55 ppm (t, 2H): O-CH₂ protons (Pos-2).

-

δ 2.80 ppm (t, 2H): CO-CH₂ protons (Pos-3).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase I | Incomplete alkylation or diester formation. | Ensure NaOH concentration is sufficient to keep the acid as a carboxylate salt (preventing esterification). |

| "Black Tar" in Phase II | Overheating during Eaton's Reagent addition. | The cyclization is highly exothermic. Add solid precursor slowly. Keep T < 50°C during addition. |

| Sticky Solid after Quench | Residual MsOH or PPA trapped in lattice. | Ensure thorough washing of the organic layer with water and NaHCO₃. Recrystallize from IPA/Heptane. |

| Regioisomer Contamination | Unlikely due to symmetry. | If unexpected peaks appear, check starting material purity (e.g., 2,4-difluorophenol contamination). |

References

-

Patent Protocol (Scale-Up): Kim, J. H., et al. (2018). Method for preparing chromanone derivative. KR101894091B1. (Describes the industrial scale-up of 3-(3,5-difluorophenoxy)propanoic acid and subsequent cyclization).

-

Eaton's Reagent Methodology: Yang, Q., et al. (2014). Preparation of Tetrahydroisoquinoline-3-ones via Cyclization using Eaton's Reagent. Organic Syntheses, 91, 275-288. (Foundational protocol for using Eaton's reagent in similar cyclodehydrations).

-

Alternative Cyclization (SOCl₂/AlCl₃): Dasseux, J. L., et al. (2009). Substituted 1,3-dipheny-propane-1,3-dione derivatives. WO2009156072A1. (Describes the acid chloride route).

-

Precursor Availability: 3-(3,5-Difluorophenoxy)propanoic acid (CAS: 844648-19-7).[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 844648-19-7|3-(3,5-Difluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]

Use of 5,7-Difluorochroman-4-amine in the synthesis of Tegoprazan

Application Note & Protocol

Topic: Strategic Synthesis of Tegoprazan: The Critical Role of the (R)-5,7-Difluorochroman-4-ol Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tegoprazan is a leading potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders, representing a significant advancement over traditional proton-pump inhibitors (PPIs).[1][2] Its mechanism relies on the reversible, potassium-competitive inhibition of the H+/K+-ATPase enzyme.[3][4][5] The efficacy and stereoselectivity of Tegoprazan are intrinsically linked to its complex molecular architecture, which features a chiral (S)-4-((5,7-difluorochroman-4-yl)oxy) moiety.[6] This document provides an in-depth guide to the synthesis of Tegoprazan, focusing on the preparation and strategic utilization of its key chiral precursor, (R)-5,7-Difluorochroman-4-ol. Contrary to the potential misconception of using an amine intermediate, the final drug molecule contains a critical ether linkage, formed via a stereoinvertive nucleophilic substitution reaction. We will elucidate the causal chemistry behind the stereoselective synthesis of the chromanol intermediate and its subsequent coupling to form the final active pharmaceutical ingredient (API), providing detailed, field-tested protocols for medicinal and process chemists.

Introduction: Tegoprazan and the Significance of the Chromanol Core